Cas no 83071-67-4 (4-Acetoxy-3-methoxycinnamaldehyde)

4-Acetoxy-3-methoxycinnamaldehyde structure
83071-67-4 structure
4-Acetoxy-3-methoxycinnamaldehyde
83071-67-4
C12H12O4
220.221283912659
706783
24866767

4-Acetoxy-3-methoxycinnamaldehyde Properties

Names and Identifiers

    • 2-Propenal,3-[4-(acetyloxy)-3-methoxyphenyl]-, (2E)-
    • [2-methoxy-4-[(Z)-3-oxoprop-1-enyl]phenyl] acetate
    • TRANS-4-ACETOXY-3-METHOXYCINNAMALDEHYDE
    • 3-methoxy-4-acetoxycinnamaldehyde
    • 4-ACETOXY-3-METHOXYCINNAMALDEHYDE
    • 4-Acetoxy-3-MethoxycinnaMaldehyde, predoMinantly trans
    • 4-acetoxy-3-methoxy-trans-cinnamaldehyde
    • 4-Acetoxy-3-methoxy-trans-zimtaldehyd
    • (E)-3-Methoxy-4-acetoxycinnamal
    • (2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenal (ACI)
    • 2-Propenal, 3-[4-(acetyloxy)-3-methoxyphenyl]-, (E)- (ZCI)
    • (E)-3-(4-Acetoxy-3-methoxyphenyl)-2-propenal
    • (E)-4-Acetoxy-3-methoxycinnamaldehyde
    • AC1Q46BZ
    • Q27159260
    • 4-Acetoxy-3-methoxycinnamaldehyde, predominantly trans, 95%
    • SCHEMBL3241263
    • AKOS024282339
    • [2-methoxy-4-[(E)-3-oxoprop-1-enyl]phenyl] acetate
    • bmse010073
    • AC1NYVJK
    • (E)-2-methoxy-4-(3-oxoprop-1-en-1-yl)phenyl acetate
    • EINECS 265-733-2
    • NS00056142
    • (e)-2-methoxy-4-(3-oxoprop-1-enyl)phenyl acetate
    • 2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate
    • ST055640
    • 2-Propenal, 3-[4-(acetyloxy)-3-methoxyphenyl]-
    • 83071-67-4
    • 95% pound notpredominantly trans
    • CHEBI:86579
    • 65401-83-4
    • 4-(2-Formylvinyl)-2-methoxyphenyl acetate
    • +Expand
    • MFCD00239339
    • VEKAJHBFBMWJKI-ONEGZZNKSA-N
    • 1S/C12H12O4/c1-9(14)16-11-6-5-10(4-3-7-13)8-12(11)15-2/h3-8H,1-2H3/b4-3+
    • O(C1C=CC(/C=C/C=O)=CC=1OC)C(=O)C

Computed Properties

  • 220.07400
  • 0
  • 4
  • 5
  • 220.07355886g/mol
  • 16
  • 272
  • 0
  • 0
  • 0
  • 1
  • 0
  • 1
  • 1.5
  • nothing
  • 0
  • 52.6Ų

Experimental Properties

  • 1.83260
  • 52.60000
  • 97-100 °C (lit.)
  • Slightly soluble (1 g/l) (25 º C),
  • Not determined
  • Not determined
  • 1.162±0.06 g/cm3 (20 ºC 760 Torr),

4-Acetoxy-3-methoxycinnamaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003L32-1g
4-Acetoxy-3-methoxycinnamaldehyde, predominantly trans
83071-67-4 95%
1g
$168.00 2024-04-21
A2B Chem LLC
AB66494-1g
4-Acetoxy-3-methoxycinnamaldehyde, predominantly trans
83071-67-4 95%
1g
$135.00 2024-04-19
TRC
A167138-50mg
4-Acetoxy-3-methoxycinnamaldehyde
83071-67-4
50mg
$ 50.00 2022-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618613-1g
(E)-2-methoxy-4-(3-oxoprop-1-en-1-yl)phenyl acetate
83071-67-4 98%
1g
¥1554.00 2024-07-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
427543-5G
4-Acetoxy-3-methoxycinnamaldehyde
83071-67-4
5g
¥1017.97 2023-12-06

4-Acetoxy-3-methoxycinnamaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: 1,2-Dichloroethane ,  Water ;  3 h, 50 °C; 50 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
Reference
DDQ-Mediated Oxidation of Allylarenes: Expedient Access to Cinnamaldehyde-Containing Phenylpropanoids
Jiang, Tao-Shan ; et al, Synthesis, 2018, 50(23), 4611-4616

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Diethyl ether
Reference
Coniferaldehyde and sinapyl alcohol
Freudenberg, Karl; et al, Chemische Berichte, 1951, 84, 67-70

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran
Reference
Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds
Malek, Jaroslav, Organic Reactions (Hoboken, 1988, 36,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: 1,2-Dichloroethane ,  Water ;  3 h, 50 °C; 50 °C → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized, rt
Reference
DDQ-Mediated Oxidation of Allylarenes: Expedient Access to Cinnamaldehyde-Containing Phenylpropanoids
Jiang, Tao-Shan ; et al, Synthesis, 2018, 50(23), 4611-4616

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Iodine Solvents: Acetonitrile ;  15 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  30 min, rt
Reference
A selective and mild glycosylation method of natural phenolic alcohols
Mastihubova, Maria; et al, Beilstein Journal of Organic Chemistry, 2016, 12, 524-530

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  10 min, 5 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, 5 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  5 °C
2.1 Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Iodine Solvents: Acetonitrile ;  15 min, rt
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  30 min, rt
Reference
A selective and mild glycosylation method of natural phenolic alcohols
Mastihubova, Maria; et al, Beilstein Journal of Organic Chemistry, 2016, 12, 524-530

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Sulfuric acid ;  5 °C; 30 min, rt
1.2 Solvents: Water ;  2 h, 0 °C
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  10 min, 5 °C
2.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  15 min, 5 °C; 3 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  5 °C
3.1 Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Iodine Solvents: Acetonitrile ;  15 min, rt
3.2 Reagents: Sodium thiosulfate Solvents: Water ;  30 min, rt
Reference
A selective and mild glycosylation method of natural phenolic alcohols
Mastihubova, Maria; et al, Beilstein Journal of Organic Chemistry, 2016, 12, 524-530

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Water
1.2 Reagents: L-Ascorbic acid Solvents: Water
Reference
Synthesis of cinnamaldehydes by oxidation of arylpropenes with 2,3-dichloro-5,6-dicyanoquinone
Iliefski, Tommy; et al, Acta Chemica Scandinavica, 1998, 52(9), 1177-1182

4-Acetoxy-3-methoxycinnamaldehyde Raw materials

4-Acetoxy-3-methoxycinnamaldehyde Preparation Products

4-Acetoxy-3-methoxycinnamaldehyde Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:83071-67-4)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:83071-67-4)
TANG SI LEI
15026964105
2881489226@qq.com

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